molecular formula C14H23IN2O2 B022347 JDARWYYMJDXADG-KRWCAOSLSA-M CAS No. 102570-94-5

JDARWYYMJDXADG-KRWCAOSLSA-M

Cat. No.: B022347
CAS No.: 102570-94-5
M. Wt: 378.25 g/mol
InChI Key: JDARWYYMJDXADG-KRWCAOSLSA-M
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Description

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide is a chemical compound with a complex structure that includes hydrazinium and benzylidene groups

Preparation Methods

The synthesis of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide typically involves the reaction of hydrazinium salts with benzylidene derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrides.

Scientific Research Applications

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Medicine: It may be investigated for its therapeutic potential, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hydrazinium, 2-(3,4-diethoxybenzylidene)-1,1,1-trimethyl-, iodide can be compared with other similar compounds such as:

    2-(3,4-Dimethoxybenzylidene)-1-indanone: This compound has a similar benzylidene structure but differs in its functional groups and overall reactivity.

    2-(3,4-Dimethoxybenzylidene)-1,3-indandione: This compound also shares a benzylidene moiety but has different substituents and chemical properties.

Properties

CAS No.

102570-94-5

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

[(E)-(3,4-diethoxyphenyl)methylideneamino]-trimethylazanium;iodide

InChI

InChI=1S/C14H23N2O2.HI/c1-6-17-13-9-8-12(10-14(13)18-7-2)11-15-16(3,4)5;/h8-11H,6-7H2,1-5H3;1H/q+1;/p-1/b15-11+;

InChI Key

JDARWYYMJDXADG-KRWCAOSLSA-M

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/[N+](C)(C)C)OCC.[I-]

SMILES

CCOC1=C(C=C(C=C1)C=N[N+](C)(C)C)OCC.[I-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C=N[N+](C)(C)C)OCC.[I-]

Synonyms

[(3,4-diethoxyphenyl)methylideneamino]-trimethyl-azanium iodide

Origin of Product

United States

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